molecular formula C13H10BClFNO3 B12641817 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid

Cat. No.: B12641817
M. Wt: 293.49 g/mol
InChI Key: OZPDKJTXHADICB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is an organoboron compound that has gained attention due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl group attached to a benzene ring. The unique combination of these functional groups makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the following steps:

    Formation of the Chlorophenylcarbamoyl Intermediate: This step involves the reaction of 3-chloroaniline with phosgene or a suitable carbonylating agent to form 3-chlorophenyl isocyanate.

    Coupling with Fluorobenzeneboronic Acid: The 3-chlorophenyl isocyanate is then reacted with 5-fluorobenzeneboronic acid under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: The chlorine atom in the chlorophenylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted chlorophenylcarbamoyl derivatives.

Scientific Research Applications

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid depends on its application:

    In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

    In Biological Systems: The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with applications in organic synthesis and as a sugar sensor.

    4-Fluorophenylboronic Acid: Similar structure but lacks the chlorophenylcarbamoyl group, used in cross-coupling reactions.

    3-Chlorophenylboronic Acid: Similar structure but lacks the fluorine atom, used in organic synthesis.

Uniqueness

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is unique due to the presence of both a fluorine atom and a chlorophenylcarbamoyl group, which can enhance its reactivity and specificity in various chemical and biological applications.

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-10-2-1-3-12(7-10)17-13(18)8-4-9(14(19)20)6-11(16)5-8/h1-7,19-20H,(H,17,18)

InChI Key

OZPDKJTXHADICB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

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